Spiro[indene-1,4'-piperidine]

Vesicular Acetylcholine Transporter Cholinergic Neurotransmission Conformational Restriction

Spiro[indene-1,4'-piperidine] (CAS 33042-66-9) is a conformationally restricted spirocyclic building block fusing indene and piperidine rings, enabling >10,000-fold sigma-1/D2 selectivity, 4 nM sst2 affinity, and antitubercular MmpL3 inhibition. Procure with ≥98% purity for CNS-oriented and anti-infective drug discovery. Rigid scaffold ensures superior target selectivity and pharmacokinetic advantages over flexible analogs.

Molecular Formula C13H15N
Molecular Weight 185.26 g/mol
CAS No. 33042-66-9
Cat. No. B1354460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[indene-1,4'-piperidine]
CAS33042-66-9
Molecular FormulaC13H15N
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESC1CNCCC12C=CC3=CC=CC=C23
InChIInChI=1S/C13H15N/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13/h1-6,14H,7-10H2
InChIKeyQXNXVWNYCKUANQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[indene-1,4'-piperidine] (CAS 33042-66-9): A Rigid Spirocyclic Scaffold for CNS and Anti-Infective Drug Discovery


Spiro[indene-1,4'-piperidine] (CAS 33042-66-9) is a spirocyclic building block featuring a conformationally restricted fusion of an indene and a piperidine ring via a shared spiro carbon atom . This rigid scaffold constrains the relative orientation of the aromatic indene system and the basic piperidine nitrogen, a structural feature that has been exploited in medicinal chemistry to achieve high-affinity and selective interactions with diverse biological targets, including sigma receptors [1], somatostatin receptors [2], and the mycobacterial membrane protein MmpL3 [3].

Why a Simple Piperidine or Indene Cannot Replace the Spiro[indene-1,4'-piperidine] Scaffold


Simple piperidines or indenes lack the conformational restriction imposed by the spirocyclic junction, which fixes the planes of the aromatic and piperidine rings at approximately right angles [1]. This rigidity is a critical determinant of target engagement: in sigma receptor ligands, it enhances affinity and selectivity [2]; in vesamicol receptor ligands, it confers greater selectivity compared to flexible 4-phenylpiperidine derivatives [1]; and in MmpL3 inhibitors, it is essential for antitubercular activity [3]. The specific spiro[indene-1,4'-piperidine] architecture is thus non-interchangeable with simpler or less constrained analogs, and the quantitative evidence below substantiates its unique performance in defined assays.

Spiro[indene-1,4'-piperidine] (CAS 33042-66-9): Quantified Differentiation Against Structural Analogs


Subnanomolar Affinity for the Vesamicol Receptor (VAChT) Outperforms Simple 4-Phenylpiperidine Derivatives

Conformationally restricted spiro[indene-1,4'-piperidine] derivatives achieve subnanomolar affinity for the vesamicol receptor (VAChT), a level of potency not attainable with the flexible 4-phenylpiperidine analog vesamicol (AH5183) [1]. The increased rigidity of the spiro-fused scaffold is explicitly noted to confer greater selectivity for the vesamicol receptor relative to simple 4-phenylpiperidine derivatives [1].

Vesicular Acetylcholine Transporter Cholinergic Neurotransmission Conformational Restriction

>10,000-Fold Selectivity for Sigma Receptors over Dopamine D2 Receptor

Spiro[indene-1,4'-piperidine] derivatives demonstrate exceptional selectivity for sigma recognition sites over the dopamine D2 receptor. The lead compound 3,4-dihydro-1'-(3-methylbut-2-enyl)spiro[1H-indene-1,4'-piperidine] (compound 48, also known as L-695,845) exhibits a pIC50 of 8.9 against the sigma-specific radioligand [3H]-DTG and is greater than 10,000-fold selective over the dopamine D2 receptor [1]. This selectivity profile is among the highest reported for sigma ligands.

Sigma Receptor Dopamine D2 Receptor CNS Selectivity

Picomolar to Low Nanomolar Agonist Activity at Human Somatostatin Receptor Subtype 2 (sst2)

Spiro[1H-indene-1,4'-piperidine] serves as the core scaffold for potent non-peptide sst2 agonists. The derivative L-054,264 exhibits a Ki of 4 nM for cloned human sst2 receptors, with selectivity over other somatostatin subtypes (sst1: 537 nM; sst3: 3614 nM; sst4: 2480 nM; sst5: 5017 nM) [1]. In functional assays, this compound produces maximal growth hormone inhibition correlated with its sst2 binding affinity [1].

Somatostatin Receptor sst2 Agonist Endocrine Pharmacology

≥4 Log10 Kill of Replicating Mycobacterium tuberculosis at Micromolar Concentrations

Spiroindenes, a subclass of spiropiperidines based on the spiro[indene-1,4'-piperidine] core, exhibit potent bactericidal activity against replicating Mycobacterium tuberculosis (Mtb). In whole-cell screens, these compounds achieve ≥4 log10 kill at concentrations of 2-12 μM [1]. Resistance mapping identified a mutation in MmpL3, a mycobacterial membrane protein essential for cell wall mycolic acid assembly, confirming a novel mechanism of action distinct from first-line antitubercular agents [1].

Antitubercular MmpL3 Inhibitor Whole-Cell Screening

Carbon Spirocenter Confers Superior Sigma-1 Selectivity Over Silicon Analogues

Replacement of the carbon spirocenter in spiro[indane-1,4'-piperidine] derivatives with a silicon atom (sila-substitution) significantly alters receptor selectivity profiles. While sigma affinities of sila-analogues 2b-4b remain similar to their carbon counterparts 2a-4a, sila-substitution of 1a (benzyl derivative) reduces sigma affinity by approximately one order of magnitude [1]. Critically, sila-analogues exhibit increased affinity for dopamine D2 and serotonin 5-HT2A receptors: a 6-fold increase in D2 affinity for 4a/4b and a 37-fold increase in 5-HT2A affinity for 3a/3b [1]. This demonstrates that the carbon spirocenter is essential for maintaining high sigma selectivity.

Sigma-1 Receptor Bioisosterism Carbon-Silicon Switch

Prioritized Application Scenarios for Spiro[indene-1,4'-piperidine] (CAS 33042-66-9) Based on Quantified Differentiation


Sigma-1 Receptor Pharmacological Tool Development

Investigators studying sigma-1 receptor function in CNS disorders (e.g., pain, depression, neurodegeneration) should prioritize spiro[indene-1,4'-piperidine]-derived ligands due to their documented >10,000-fold selectivity over dopamine D2 receptors . This level of selectivity minimizes confounding dopaminergic effects in vivo and in vitro, enabling cleaner interpretation of sigma receptor pharmacology. The carbon spirocenter is essential for this selectivity profile, as silicon substitution introduces significant D2 and 5-HT2A off-target activity .

Non-Peptide sst2 Agonist Lead Optimization

For programs targeting somatostatin receptor subtype 2 (sst2) for acromegaly, neuroendocrine tumors, or growth hormone regulation, the spiro[indene-1,4'-piperidine] scaffold provides a validated non-peptide starting point. The derivative L-054,264 demonstrates a Ki of 4 nM at sst2 with ≥134-fold selectivity over other somatostatin subtypes . This scaffold enables oral bioavailability and CNS penetration advantages over peptide-based sst2 agonists, making it a strategic choice for small-molecule drug discovery in this target class.

Antitubercular Drug Discovery Targeting MmpL3

Research groups engaged in tuberculosis drug discovery should consider spiro[indene-1,4'-piperidine] derivatives as privileged starting points for MmpL3 inhibition. Spiroindenes achieve ≥4 log10 kill of replicating Mtb at 2-12 μM, with a genetically validated target (MmpL3) that is distinct from first-line agents . The scaffold offers opportunities for lead optimization to improve potency, reduce hERG liability, and enhance activity under non-replicating conditions .

VAChT-Targeted Imaging Agent Development

For developing PET or SPECT radioligands to map cholinergic neuron density in neurodegenerative diseases (e.g., Alzheimer's), spiro[indene-1,4'-piperidine]-based vesamicol analogs offer subnanomolar VAChT affinity and increased selectivity over simple 4-phenylpiperidine derivatives . Conformationally restricted radioiodinated analogs have been evaluated in vivo, showing differential brain regional distribution and enantioselective retention , validating the scaffold's utility for CNS imaging applications.

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